2-[(Piperazin-1-yl)methyl]pyrazine 2-[(Piperazin-1-yl)methyl]pyrazine
Brand Name: Vulcanchem
CAS No.: 1083300-35-9
VCID: VC5046550
InChI: InChI=1S/C9H14N4/c1-2-12-9(7-11-1)8-13-5-3-10-4-6-13/h1-2,7,10H,3-6,8H2
SMILES: C1CN(CCN1)CC2=NC=CN=C2
Molecular Formula: C9H14N4
Molecular Weight: 178.239

2-[(Piperazin-1-yl)methyl]pyrazine

CAS No.: 1083300-35-9

Cat. No.: VC5046550

Molecular Formula: C9H14N4

Molecular Weight: 178.239

* For research use only. Not for human or veterinary use.

2-[(Piperazin-1-yl)methyl]pyrazine - 1083300-35-9

Specification

CAS No. 1083300-35-9
Molecular Formula C9H14N4
Molecular Weight 178.239
IUPAC Name 2-(piperazin-1-ylmethyl)pyrazine
Standard InChI InChI=1S/C9H14N4/c1-2-12-9(7-11-1)8-13-5-3-10-4-6-13/h1-2,7,10H,3-6,8H2
Standard InChI Key UMSBILFYXUYRGS-UHFFFAOYSA-N
SMILES C1CN(CCN1)CC2=NC=CN=C2

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

2-[(Piperazin-1-yl)methyl]pyrazine (CAS RN 34803-68-4) features a pyrazine ring substituted at the 2-position with a piperazinylmethyl group. The molecular formula is C₉H₁₄N₄, with a molar mass of 178.24 g/mol . Key structural identifiers include:

  • SMILES Notation: C1CN(CCN1)CC2=NC=CN=C2

  • InChI Key: UMSBILFYXUYRGS-UHFFFAOYSA-N

  • IUPAC Name: 2-(piperazin-1-ylmethyl)pyrazine

The piperazine moiety introduces conformational flexibility, enabling potential hydrogen bonding via its secondary amine groups, while the pyrazine core provides aromatic stability and π-π stacking capabilities .

Comparative Structural Analysis

While structurally similar to analogs like 2-methyl-3-(piperazin-1-yl)pyrazine (CID 45099710) , the methylene bridge in 2-[(piperazin-1-yl)methyl]pyrazine creates distinct electronic effects. Computational models suggest the spacer group reduces steric hindrance between the aromatic and aliphatic rings compared to direct nitrogen-linked derivatives .

ParameterValueSource
Purity>98.0% (GC)
Physical StateWhite to yellow crystalline solid
Melting Point47–51°C
Storage Conditions<15°C under inert gas
Predicted CCS ([M+H]+)141.3 Ų

The compound’s air sensitivity and hygroscopicity necessitate strict storage protocols .

Physicochemical Properties

Spectral Characteristics

While experimental NMR/IR data remain unpublished, computational predictions (PubChemLite ) highlight:

  • ¹H NMR: Expected signals at δ 2.5–3.0 ppm (piperazine CH₂), 3.8–4.2 ppm (N-CH₂-pyrazine), and 8.3–8.7 ppm (pyrazine protons).

  • Mass Spectrometry: Base peak at m/z 179.12912 ([M+H]+) with sodium adducts at m/z 201.11106 .

Collision Cross-Section (CCS) Profiling

Ion mobility spectrometry predictions reveal charge-dependent CCS values:

Adductm/zCCS (Ų)
[M+H]+179.12912141.3
[M+Na]+201.11106154.0
[M+NH4]+196.15566148.8

These metrics aid in LC-MS/MS method development for analytical workflows .

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